1-Chloro-4-(difluoromethoxy)-2,3,5,6-tetrafluoro-benzene
Overview
Description
1-Chloro-4-(difluoromethoxy)-2,3,5,6-tetrafluoro-benzene is a halogenated aromatic compound with the molecular formula C7H2ClF5O. This compound is characterized by the presence of multiple fluorine atoms, a chlorine atom, and a difluoromethoxy group attached to a benzene ring. It is used in various specialized applications, including pharmaceuticals and electronics .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Chloro-4-(difluoromethoxy)-2,3,5,6-tetrafluoro-benzene typically involves electrophilic aromatic substitution reactions.
Industrial Production Methods: Industrial production of this compound often involves multi-step synthesis starting from readily available precursors. The process includes steps such as halogenation, nucleophilic substitution, and purification to achieve the desired purity and yield .
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-4-(difluoromethoxy)-2,3,5,6-tetrafluoro-benzene undergoes various chemical reactions, including:
Substitution Reactions: Both electrophilic and nucleophilic substitution reactions are common due to the presence of halogen atoms.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions, although these are less common
Common Reagents and Conditions:
Electrophilic Substitution: Reagents such as chlorine or bromine in the presence of a catalyst like iron(III) chloride.
Nucleophilic Substitution: Strong nucleophiles such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Major Products: The major products formed depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution can lead to the formation of various substituted benzene derivatives .
Scientific Research Applications
1-Chloro-4-(difluoromethoxy)-2,3,5,6-tetrafluoro-benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of specialized materials for electronics and other high-tech applications
Mechanism of Action
The mechanism of action of 1-Chloro-4-(difluoromethoxy)-2,3,5,6-tetrafluoro-benzene involves its interaction with molecular targets through its halogen and difluoromethoxy groups. These interactions can influence various biochemical pathways, although specific details depend on the context of its use .
Comparison with Similar Compounds
- 1-Chloro-4-(difluoromethoxy)benzene
- 1-Chloro-4-(difluoromethoxy)-2-fluorobenzene
- 1-Chloro-4-(difluoromethoxy)-2,3-difluorobenzene
Uniqueness: 1-Chloro-4-(difluoromethoxy)-2,3,5,6-tetrafluoro-benzene is unique due to the high degree of fluorination and the presence of both chlorine and difluoromethoxy groups. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in pharmaceuticals and electronics .
Properties
IUPAC Name |
1-chloro-4-(difluoromethoxy)-2,3,5,6-tetrafluorobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7HClF6O/c8-1-2(9)4(11)6(15-7(13)14)5(12)3(1)10/h7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGJIWAIRKNTGAH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(C(=C1F)F)Cl)F)F)OC(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7HClF6O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.52 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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